molecular formula C13H19N5O B8368911 N-(6-Aminohexyl)-4-azidobenzamide CAS No. 88373-04-0

N-(6-Aminohexyl)-4-azidobenzamide

Cat. No. B8368911
CAS RN: 88373-04-0
M. Wt: 261.32 g/mol
InChI Key: XMMMJWVMQGSKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952185

Procedure details

2.6 g (10 mmol) HSAB 1 are dissolved in 70 ml THF and dropwise added to solution of 11.62 g (100 mmol) of hexamethylene diamine in THF under stirring and cooled on ice. Subsequently, the ice bath is removed and the temperature is allowed to adjust to room temperature. The solvent is drawn off on the rotation evaporator and excess hexymethylene diamine is removed in a high vacuum as far as possible. The remaining raw product is digested for 20 min in 100 ml of water and subsequently dried overnight in an exsiccator. Product 2b is a slightly yellow to brown solid material.
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
11.62 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N(O[C:9]([C:11]2[CH:16]=[CH:15][C:14]([N:17]=[N+:18]=[N-:19])=[CH:13][CH:12]=2)=[O:10])C(=O)C1.[NH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27]>C1COCC1>[N:17]([C:14]1[CH:13]=[CH:12][C:11]([C:9]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][NH2:27])=[O:10])=[CH:16][CH:15]=1)=[N+:18]=[N-:19]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.62 g
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on ice
CUSTOM
Type
CUSTOM
Details
Subsequently, the ice bath is removed
CUSTOM
Type
CUSTOM
Details
to adjust to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent is drawn off on the rotation evaporator and excess hexymethylene diamine
CUSTOM
Type
CUSTOM
Details
is removed in a high vacuum as far as possible

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N(=[N+]=[N-])C1=CC=C(C(=O)NCCCCCCN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.